molecular formula C19H20N4O2S B2976222 N-mesityl-2-((9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)acetamide CAS No. 896339-68-7

N-mesityl-2-((9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)acetamide

Cat. No.: B2976222
CAS No.: 896339-68-7
M. Wt: 368.46
InChI Key: IFBZZLHOYKSPGS-UHFFFAOYSA-N
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Description

N-mesityl-2-((9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)acetamide is a heterocyclic compound featuring a pyrido[1,2-a][1,3,5]triazine core substituted with a mesityl (2,4,6-trimethylphenyl) group and a thioacetamide side chain. Its structure combines a nitrogen-rich triazine ring system with sulfur and amide functionalities, making it a candidate for studies in medicinal chemistry, particularly for kinase inhibition or antimicrobial activity . The compound’s synthesis likely involves coupling reactions between mesityl amine derivatives and pyridotriazine-thiol intermediates, as suggested by analogous synthetic routes in related compounds .

Properties

IUPAC Name

2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-(2,4,6-trimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O2S/c1-11-8-13(3)16(14(4)9-11)20-15(24)10-26-18-21-17-12(2)6-5-7-23(17)19(25)22-18/h5-9H,10H2,1-4H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFBZZLHOYKSPGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=NC2=O)SCC(=O)NC3=C(C=C(C=C3C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-mesityl-2-((9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)acetamide is a complex heterocyclic compound with significant potential in medicinal chemistry. This article explores its biological activity, including its synthesis, pharmacological properties, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C19H20N4O2SC_{19}H_{20}N_{4}O_{2}S, with a molecular weight of 368.46 g/mol. The compound features a mesityl group and a pyrido[1,2-a][1,3,5]triazin moiety linked through a thioacetamide functional group.

Synthesis

The synthesis typically involves multi-step reactions starting from readily available precursors. A common synthetic route includes the reaction of 9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-thiol with N-mesityl-2-bromoacetamide in the presence of a base like potassium carbonate in dimethylformamide (DMF) at elevated temperatures. Purification is generally achieved through recrystallization or column chromatography .

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to N-mesityl derivatives. For instance, derivatives containing thiazole and thiadiazole fragments exhibited significant cytotoxicity against various cancer cell lines. The structure-activity relationship (SAR) analysis revealed that modifications to the core structure could enhance anticancer efficacy .

Table 1: Anticancer Activity of Related Compounds

Compound IDCancer TypeGI50 (µM)
3.1Colon0.41 – 0.69
3.2Melanoma0.48 – 13.50
6.5Ovarian0.25 – 5.01

Antimicrobial Activity

N-mesityl derivatives have also shown promising antimicrobial properties. In vitro studies indicated that similar compounds possess significant antibacterial activity against strains such as Mycobacterium tuberculosis and various pathogenic fungi .

Table 2: Antimicrobial Activity

Compound IDMicrobial StrainZone of Inhibition (mm)
3aMycobacterium tuberculosis18
7bEscherichia coli15
8cStaphylococcus aureus20

Case Studies

A notable case study involved the evaluation of N-mesityl derivatives against a panel of cancer cell lines at the National Cancer Institute (NCI). The results demonstrated that certain derivatives showed high activity against colon cancer cells with a GI50 value as low as 0.41 µM, indicating potent anticancer properties .

Another study focused on the anti-inflammatory effects of related compounds, which were observed to inhibit nitric oxide production in macrophages stimulated by lipopolysaccharides (LPS), suggesting potential applications in treating inflammatory diseases .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of pyrido-triazine and thioacetamide derivatives.

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Potential Applications References
N-mesityl-2-((9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)acetamide Pyrido[1,2-a][1,3,5]triazin-4-one Mesityl (2,4,6-trimethylphenyl), methyl at position 9, thioacetamide Kinase inhibition, antimicrobial
7-(2-Fluorophenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid Triazolopyrimidine 2-Fluorophenyl, carboxylic acid Anticancer, enzyme inhibition
4-Piperidinecarboxamide, 1-[2-(3,5-dimethyl-1H-pyrazol-1-yl)acetyl]- Piperidinecarboxamide Pyrazole-acetyl group CNS-targeted therapies
2-(4-Hydroxypyrimidin-2-ylsulfanyl)-N-(5-methylisoxazol-3-yl)acetamide Pyrimidine Hydroxypyrimidinylsulfanyl, methylisoxazolyl Antibacterial, antifungal
N-methyl-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-phenylacetamide Thiadiazole Methyl-thiadiazolyl, phenyl-methylacetamide Antiviral, agrochemicals

Key Observations:

Core Heterocycle Diversity: The target compound’s pyrido-triazine core distinguishes it from triazolopyrimidines (e.g., compound 2) and thiadiazoles (compound 4). Pyrido-triazines are noted for their planar, electron-deficient structures, which enhance interactions with biological targets like ATP-binding pockets in kinases . Thioacetamide derivatives (compounds 3, 4, and 5) share sulfur-containing side chains, which improve membrane permeability and metabolic stability compared to oxygen analogs .

This contrasts with the 2-fluorophenyl group in compound 2, which balances electron-withdrawing effects and bioavailability . Methylisoxazole (compound 3) and methyl-thiadiazole (compound 5) substituents are associated with antibacterial activity, suggesting the target compound’s thioacetamide chain could similarly target microbial enzymes .

Synthetic Routes: The synthesis of the target compound likely parallels methods for pyrido-triazine derivatives, such as condensation of aminopyridines with triazine precursors (e.g., compound 11 in ). Thioacetamide linkages (as in compound 5) are typically formed via nucleophilic substitution between thiols and α-haloacetamides, a strategy applicable to the target molecule .

Further studies are required to validate its pharmacological profile.

Limitations and Recommendations

The evidence lacks direct experimental data (e.g., IC50 values, solubility, or toxicity) for this compound. To address this, future work should prioritize:

  • Comparative pharmacokinetic studies with analogs like compound 2 or 5.
  • Crystallographic analysis (using programs like SHELXL ) to resolve its 3D structure and binding modes.
  • High-throughput screening against kinase or microbial targets to establish structure-activity relationships (SAR).

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